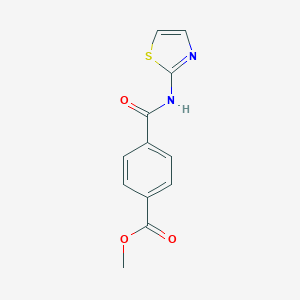![molecular formula C16H11NO2S B250543 9-methoxy[1]benzothieno[2,3-c]quinolin-6(5H)-one](/img/structure/B250543.png)
9-methoxy[1]benzothieno[2,3-c]quinolin-6(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-methoxy[1]benzothieno[2,3-c]quinolin-6(5H)-one, also known as MBQ, is a heterocyclic compound that has attracted significant attention in scientific research due to its potential therapeutic applications. This compound has been found to exhibit various biological activities, including anticancer, anti-inflammatory, and antiviral properties. In
Mecanismo De Acción
The mechanism of action of 9-methoxy[1]benzothieno[2,3-c]quinolin-6(5H)-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways. In cancer cells, 9-methoxy[1]benzothieno[2,3-c]quinolin-6(5H)-one has been found to induce apoptosis by activating the mitochondrial pathway and inhibiting the PI3K/Akt/mTOR pathway. Inflammatory cells, 9-methoxy[1]benzothieno[2,3-c]quinolin-6(5H)-one has been found to inhibit the NF-κB pathway, which is a key regulator of inflammation. In herpes simplex virus-infected cells, 9-methoxy[1]benzothieno[2,3-c]quinolin-6(5H)-one has been found to inhibit the viral DNA polymerase.
Biochemical and Physiological Effects
9-methoxy[1]benzothieno[2,3-c]quinolin-6(5H)-one has been found to have various biochemical and physiological effects. In cancer cells, it has been found to induce apoptosis, inhibit cell proliferation, and reduce the expression of various oncogenes. In inflammatory cells, it has been found to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In herpes simplex virus-infected cells, it has been found to inhibit viral replication and reduce the expression of viral genes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
9-methoxy[1]benzothieno[2,3-c]quinolin-6(5H)-one has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield and purity. Additionally, it has been found to exhibit various biological activities, making it a versatile compound for studying different pathways and diseases. However, there are also some limitations to using 9-methoxy[1]benzothieno[2,3-c]quinolin-6(5H)-one in lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret results.
Direcciones Futuras
There are several future directions for 9-methoxy[1]benzothieno[2,3-c]quinolin-6(5H)-one research. One area of interest is the development of 9-methoxy[1]benzothieno[2,3-c]quinolin-6(5H)-one derivatives with improved solubility and bioavailability. Another area of interest is the investigation of 9-methoxy[1]benzothieno[2,3-c]quinolin-6(5H)-one's potential as a therapeutic agent for other diseases, such as viral infections and autoimmune disorders. Additionally, further studies are needed to fully understand the mechanism of action of 9-methoxy[1]benzothieno[2,3-c]quinolin-6(5H)-one and its potential interactions with other signaling pathways.
Métodos De Síntesis
The synthesis of 9-methoxy[1]benzothieno[2,3-c]quinolin-6(5H)-one involves the condensation of 2-aminobenzothiophene with 2-methoxybenzaldehyde in the presence of acetic acid. The resulting product is then oxidized with potassium permanganate to yield 9-methoxy[1]benzothieno[2,3-c]quinolin-6(5H)-one. This method has been reported to have a high yield and purity of the final product.
Aplicaciones Científicas De Investigación
9-methoxy[1]benzothieno[2,3-c]quinolin-6(5H)-one has been extensively studied for its potential therapeutic applications. In particular, it has been found to exhibit anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, 9-methoxy[1]benzothieno[2,3-c]quinolin-6(5H)-one has been found to have antiviral properties by inhibiting the replication of herpes simplex virus.
Propiedades
Fórmula molecular |
C16H11NO2S |
|---|---|
Peso molecular |
281.3 g/mol |
Nombre IUPAC |
9-methoxy-5H-[1]benzothiolo[2,3-c]quinolin-6-one |
InChI |
InChI=1S/C16H11NO2S/c1-19-9-6-7-11-13(8-9)20-15-14(11)10-4-2-3-5-12(10)17-16(15)18/h2-8H,1H3,(H,17,18) |
Clave InChI |
PBZKQEZQHWTOOU-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C3=C(S2)C(=O)NC4=CC=CC=C43 |
SMILES canónico |
COC1=CC2=C(C=C1)C3=C(S2)C(=O)NC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-({2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamoyl)benzoate](/img/structure/B250464.png)
![Methyl 4-{[3-(propanoylamino)phenyl]carbamoyl}benzoate](/img/structure/B250465.png)
![Methyl 4-{[3-(acetylamino)anilino]carbonyl}benzoate](/img/structure/B250467.png)
![Methyl 3-({4-[(2-methoxyethyl)carbamoyl]phenyl}carbamoyl)benzoate](/img/structure/B250468.png)

![Methyl 4-{[4-(acetylamino)anilino]carbonyl}benzoate](/img/structure/B250471.png)
![2-fluoro-N-{4-[(methylanilino)carbonyl]phenyl}benzamide](/img/structure/B250476.png)
![2-fluoro-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B250477.png)
![2-fluoro-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B250478.png)
![3-{[(2-isopropylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B250479.png)
![2-ethoxy-N-{[3-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B250480.png)
![4-isopropoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B250481.png)
![N-(4-{[2-(2,5-dimethylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B250484.png)
![N-[3-(4-morpholinylcarbonyl)phenyl]-N'-propionylthiourea](/img/structure/B250485.png)